
(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride” is a chemical compound with the molecular formula C8H16Cl2N2 . It has a molecular weight of 211.13 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Aplicaciones Científicas De Investigación
Pyrrolidine and Pyrrolidine Derivatives
Pyrrolidine derivatives serve as key intermediates in the synthesis of various complex molecules. Pyrrolidines, being a part of the pyrrole family, exhibit a wide range of biological and chemical properties. Their synthesis often involves condensation reactions of amines with carbonyl-containing compounds. These derivatives have found applications in the creation of polymers, solvents, and as intermediates in the synthesis of pharmaceuticals due to their stability and low toxicity. The process of synthesizing these derivatives provides valuable pathways for creating functional materials and bioactive compounds (Anderson & Liu, 2000).
Functionalization of Cyclic Amines
Cyclic amines, including pyrrolidine, undergo various chemical transformations, such as redox-annulations with α,β-unsaturated carbonyl compounds. This process leads to the formation of complex structures like pyrrolines and pyrroles, which are crucial for synthesizing compounds with potential pharmaceutical applications. Such reactions demonstrate the chemical versatility of pyrrolidine derivatives, highlighting their significance in synthetic chemistry (Kang et al., 2015).
Non-Covalent Interactions in Pyrrolidine Derivatives
Research into non-covalent interactions within pyrrolidine derivatives sheds light on their potential applications in molecular design and pharmaceuticals. Studies on compounds like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, synthesized using pyrrolidine as a building block, have emphasized the importance of these interactions in determining molecular stability and reactivity. Such insights are crucial for designing more effective drug molecules and understanding their interactions at the molecular level (Zhang et al., 2018).
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylbut-2-yn-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c9-5-1-2-6-10-7-3-4-8-10;;/h3-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUWJBPUWBYXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

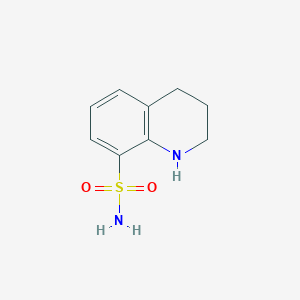
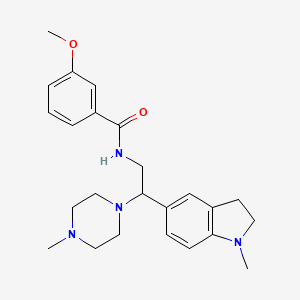
![N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669798.png)
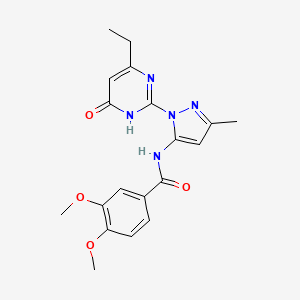

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2669801.png)
![2-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2669802.png)
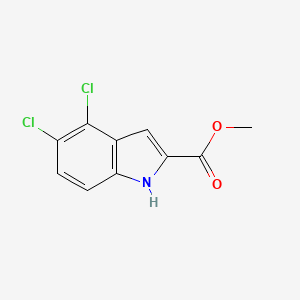

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)
![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)
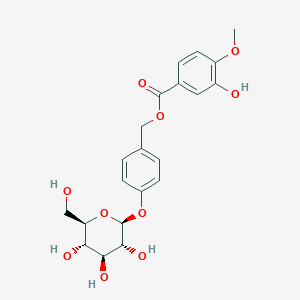
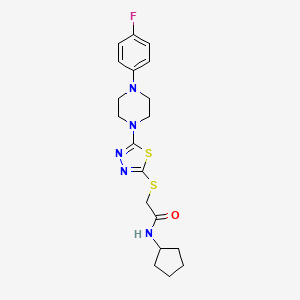
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)